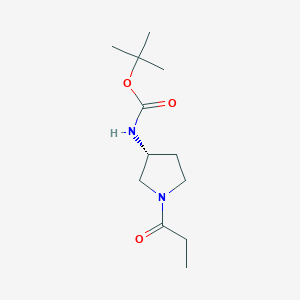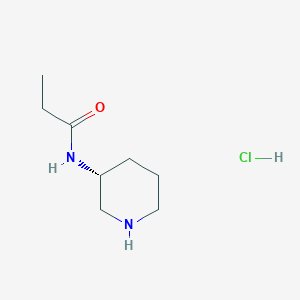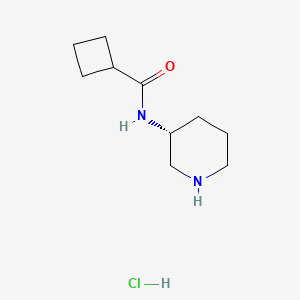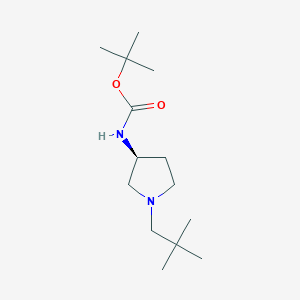![molecular formula C16H32N2O2 B3027444 tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate CAS No. 1286275-01-1](/img/structure/B3027444.png)
tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate
Descripción general
Descripción
“tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate” is a chemical compound with the molecular formula C16H32N2O2 . It is a potential precursor to biologically active natural products .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a piperidine ring attached to a pentan-3-yl group and a carbamate group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the retrieved sources.Physical And Chemical Properties Analysis
“this compound” has a predicted density of 0.952±0.06 g/cm3 and a predicted boiling point of 374.5±15.0 °C . Other physical and chemical properties can be determined using various analytical techniques, but such data is not available in the retrieved sources.Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
One study discusses the synthetic routes of Vandetanib, a therapeutic compound, highlighting the role of similar structures in optimizing industrial synthesis processes. The study illustrates that certain intermediates, including compounds with tert-butyl and piperidine structures, provide higher yields and commercial value in manufacturing scales, pointing towards the importance of such compounds in pharmaceutical manufacturing (W. Mi, 2015).
Environmental Degradation and Impact
The environmental fate and degradation of related compounds, such as Methyl tert-butyl ether (MTBE), have been extensively studied. Research indicates that MTBE, a compound with similar tert-butyl groups, shows significant persistence in the environment, raising concerns about water solubility and contamination. Studies on the degradation pathways and remediation efforts provide insight into the potential environmental impact and management strategies for compounds with tert-butyl groups (L. Hsieh et al., 2011).
Applications in Material Science
Investigations into the use of tert-butyl compounds in material science, particularly in the development of polymer membranes for fuel purification, highlight their relevance. Research focusing on the separation of Methanol/Methyl Tert-butyl Ether (MTBE) via pervaporation demonstrates the efficacy of tert-butyl-based compounds in enhancing the performance and efficiency of membrane materials, suggesting their potential in improving fuel additive purification processes (A. Pulyalina et al., 2020).
Mecanismo De Acción
- The primary target of tert-butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate is an enzyme called NADPH-dependent reductase . This enzyme exhibits broad substrate specificity, catalyzing the reduction of various carbonyl compounds, including quinones, prostaglandins, menadione, and xenobiotics .
Target of Action
Direcciones Futuras
The future directions for research on “tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate” could include further exploration of its synthesis, determination of its physical and chemical properties, investigation of its mechanism of action, and assessment of its safety and hazards. Such research could potentially lead to the development of new biologically active compounds .
Propiedades
IUPAC Name |
tert-butyl N-[(1-pentan-3-ylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O2/c1-6-14(7-2)18-10-8-13(9-11-18)12-17-15(19)20-16(3,4)5/h13-14H,6-12H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIVEGRDLGQNDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(CC1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128541 | |
| Record name | Carbamic acid, N-[[1-(1-ethylpropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286275-01-1 | |
| Record name | Carbamic acid, N-[[1-(1-ethylpropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(1-ethylpropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027382.png)